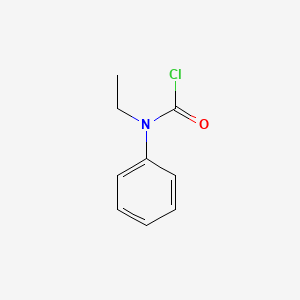

Ethyl(phenyl)carbamoyl chloride

Description

The exact mass of the compound Ethyl(phenyl)carbamoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl(phenyl)carbamoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(phenyl)carbamoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-phenylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGCUPPKLDOYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187426 | |

| Record name | Ethyl(phenyl)carbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33758-39-3 | |

| Record name | N-Ethyl-N-phenylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylcarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33758-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl(phenyl)carbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(phenyl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPHENYLCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BGY95BXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl(phenyl)carbamoyl Chloride (CAS 33758-39-3): A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary

Ethyl(phenyl)carbamoyl chloride (IUPAC: N-ethyl-N-phenylcarbamoyl chloride) is a highly reactive electrophilic intermediate widely utilized in organic synthesis, drug development, and agrochemical manufacturing[1]. As a stable yet potent phosgene derivative, it serves as a critical building block for installing the N-ethyl-N-phenyl moiety into complex molecular architectures, most notably in the synthesis of trisubstituted ureas and tetrazolinone-based herbicides[2][3]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical profiling, mechanistic reactivity, and validated experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of CAS 33758-39-3 is paramount for predicting its behavior in multi-step synthetic workflows. The molecule features a carbamoyl chloride core flanked by an ethyl group and a phenyl ring[4]. The electron-withdrawing nature of the chloride leaving group makes the carbonyl carbon highly susceptible to nucleophilic attack, while the steric bulk of the N-ethyl and N-phenyl groups provides a kinetic shield that modulates its reactivity, preventing premature degradation during handling.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 33758-39-3 | [4] |

| IUPAC Name | N-ethyl-N-phenylcarbamoyl chloride | [1] |

| Molecular Formula | C9H10ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Melting Point | 49–50 °C | [4] |

| LogP | 1.78 (Exp.) / 2.7 (Comp.) | [1][5] |

Mechanistic Pathways & Reactivity

In synthetic applications, ethyl(phenyl)carbamoyl chloride operates via nucleophilic acyl substitution . The causality behind its widespread use lies in its balance of stability and reactivity. Unlike aliphatic carbamoyl chlorides, the nitrogen lone pair in this molecule is partially delocalized into the adjacent phenyl ring. This delocalization slightly reduces the electron density donated to the carbonyl carbon, rendering the electrophilic center highly reactive toward primary and secondary amines, as well as heterocyclic nucleophiles like tetrazolinones[3].

Divergent synthetic pathways of Ethyl(phenyl)carbamoyl chloride via acyl substitution.

Experimental Methodology: Synthesis & Downstream Application

The following protocols outline a self-validating system for the upstream generation of the carbamoyl chloride and its immediate downstream application to form a trisubstituted urea (N'-Ethyl-N,N-diphenylurea)[2].

Protocol A: Upstream Synthesis of the Carbamoyl Chloride Intermediate

Objective: Generate the reactive electrophile safely and efficiently.

-

Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.

-

Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Addition: Cool the N-ethylaniline solution to 0 °C using an ice bath. Slowly add the triphosgene solution via a dropping funnel over 30 minutes[2].

-

Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours[2].

-

Validation: Monitor the formation of the intermediate via Thin-Layer Chromatography (TLC).

Expert Insight (Causality): Triphosgene is selected over phosgene gas to mitigate severe inhalation hazards while maintaining precise stoichiometric control. The strict 0 °C temperature during addition is critical; it suppresses runaway exothermic pathways and minimizes the formation of symmetrical urea byproducts[2]. Because carbamoyl chlorides are sensitive to hydrolytic degradation, this intermediate is typically utilized in situ without isolation[2].

Protocol B: Downstream Synthesis of N'-Ethyl-N,N-diphenylurea

Objective: Trap the electrophile with a nucleophile to yield the final stable product.

-

Nucleophile Preparation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C[2].

-

Coupling: Slowly cannulate the crude N-ethyl-N-phenylcarbamoyl chloride solution (from Protocol A) into the diphenylamine mixture[2].

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Quenching & Workup: Quench the reaction with water. Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].

-

Purification: Purify the crude product via silica gel column chromatography using a gradient of hexanes and ethyl acetate (starting at 5% and increasing to 20% EtOAc)[2].

Expert Insight (Causality): Triethylamine is deployed as an acid scavenger. As the nucleophilic acyl substitution proceeds, HCl is generated. Without a base, the HCl would protonate the diphenylamine nucleophile, halting the reaction. Triethylamine neutralizes the acid, driving the reaction to completion[2].

Step-by-step experimental workflow for the synthesis and utilization of the compound.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch or commercial starting material, rigorous analytical validation is required. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purity profiling of this compound[5].

Table 2: Analytical HPLC Parameters for Quality Control

| Parameter | Specification | Causality / Rationale |

| Stationary Phase | Newcrom R1 or C18 (3 µm) | Provides optimal retention for the hydrophobic phenyl and ethyl moieties, allowing scalability to UPLC[5]. |

| Mobile Phase | Acetonitrile (MeCN) / Water | Standard reverse-phase gradient effectively resolves the carbamoyl chloride from unreacted amine precursors[5]. |

| Acidic Modifier (UV) | Phosphoric Acid | Suppresses the ionization of residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes[5]. |

| Acidic Modifier (MS) | Formic Acid | A volatile alternative to phosphoric acid, strictly required to prevent mass spectrometer source fouling during LC-MS[5]. |

Safety, Handling, and Storage

-

Moisture Sensitivity: Carbamoyl chlorides are highly sensitive to ambient moisture. Hydrolysis of CAS 33758-39-3 results in the liberation of carbon dioxide gas and the regeneration of N-ethylaniline.

-

Storage: The compound must be stored under a strictly inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolytic degradation and preserve electrophilic integrity.

-

Toxicity: As an active electrophile, it acts as an alkylating/acylating agent. It must be handled exclusively within a certified chemical fume hood using appropriate personal protective equipment (PPE) to prevent dermal exposure and inhalation.

References

-

Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem. National Institutes of Health (NIH). URL: [Link]

-

Separation of Ethyl(phenyl)carbamoyl chloride on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

-

N-Ethyl-N-phenylcarbamic chloride - CAS Common Chemistry. American Chemical Society. URL:[Link]

- 1-pyridyltetrazolinone derivatives - European Patent Office - EP 0692482 A2. Google Patents.

Sources

- 1. Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Ethyl(phenyl)carbamoyl chloride | SIELC Technologies [sielc.com]

Technical Guide: Synthesis of Ethyl(phenyl)carbamoyl Chloride

This guide details the synthesis, handling, and characterization of Ethyl(phenyl)carbamoyl chloride (also known as N-Ethyl-N-phenylcarbamoyl chloride), a critical electrophilic intermediate used in the derivatization of pharmacophores and the synthesis of substituted ureas and carbamates.

CAS No: 33758-39-3 Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol [1]

Executive Summary

Ethyl(phenyl)carbamoyl chloride is a disubstituted carbamoyl chloride formed by the phosgenation of N-ethylaniline. Unlike its monosubstituted counterparts, it lacks an acidic N-H proton, rendering it stable against self-polymerization (isocyanate formation) but highly reactive toward nucleophiles (alcohols, amines, thiols).

This guide presents two synthetic routes:

-

The Triphosgene Route (Laboratory Standard): Recommended for research scales (<100g) due to enhanced safety profiles and solid-state reagent handling.

-

The Phosgene Gas Route (Industrial Reference): Included for context on large-scale manufacturing mechanics.

Mechanistic Foundations

The reaction follows a nucleophilic acyl substitution pathway. The secondary amine (N-ethylaniline) acts as a nucleophile attacking the electrophilic carbonyl carbon of the phosgene equivalent.

Key Mechanistic Steps:

-

Activation: Triphosgene decomposes in situ to generate phosgene.

-

Nucleophilic Attack: The lone pair of the N-ethylaniline nitrogen attacks the carbonyl carbon.

-

Elimination: A chloride ion is eliminated, restoring the carbonyl double bond.

-

Scavenging: The resulting HCl is neutralized by an auxiliary base (e.g., pyridine or triethylamine) or removed thermally to prevent amine salt formation, which would arrest the reaction.

Figure 1: Mechanistic pathway for the chloroformylation of secondary amines.

Chemical Profile & Safety Architecture

Warning: Carbamoyl chlorides are suspected carcinogens and potent lachrymators. They hydrolyze slowly in moist air to release HCl.

| Property | Value | Notes |

| Appearance | Viscous Oil / Low-melting Solid | Often solidifies upon prolonged cooling (similar to N-methyl analog, MP ~87°C). |

| Boiling Point | >260°C (Predicted) | Decomposes before boiling at atm pressure; distill under high vacuum. |

| Solubility | DCM, Toluene, THF, EtOAc | Reacts with water and alcohols. |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2-8°C. |

Engineering Controls:

-

Fume Hood: Mandatory. Face velocity >100 fpm.

-

Quench Station: Prepare a saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide solution to neutralize equipment immediately after use.

Protocol A: The Triphosgene Route (Recommended)

Target Scale: 10–50 mmol

This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid that is safer to weigh and handle than phosgene gas.[2] One mole of triphosgene generates three moles of phosgene equivalents.

Reagents

-

Substrate: N-Ethylaniline (1.0 equiv)

-

Reagent: Triphosgene (0.4 equiv) [Note: Slight excess ensures complete conversion]

-

Base: Pyridine or Triethylamine (1.1 equiv) [Optional if refluxing in toluene to drive off HCl]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology

1. Reactor Setup:

-

Flame-dry a 3-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (Argon/N₂).[3]

-

Connect the outlet to a caustic scrubber (NaOH solution) to trap escaping HCl or phosgene traces.

2. Solubilization:

-

Charge the RBF with Triphosgene (0.4 equiv) and anhydrous DCM .[3] Cool to 0°C in an ice bath.

-

Critical: Ensure the system is strictly anhydrous to prevent hydrolysis of the reagent.

3. Controlled Addition:

-

Dissolve N-Ethylaniline (1.0 equiv) and Pyridine (1.1 equiv) in a separate portion of DCM.

-

Transfer this solution to the addition funnel.

-

Add the amine solution dropwise over 45–60 minutes.

-

Observation: A white precipitate (Pyridine·HCl) will form immediately.

-

Control: Maintain internal temperature <5°C to prevent decomposition.

-

4. Reaction & Maturation:

-

Once addition is complete, allow the mixture to warm to Room Temperature (RT).

-

Stir for 3–12 hours.

-

Process Analytical Technology (PAT): Monitor reaction via TLC (Hexane/EtOAc 8:2). The starting amine spot should disappear.

5. Workup & Isolation:

-

Filter the reaction mixture through a fritted glass funnel or Celite pad to remove the Pyridine·HCl salt.[1][4]

-

Wash the filtrate with:

-

Cold 1M HCl (2x) – Removes unreacted amine.

-

Saturated NaHCO₃ (2x) – Neutralizes acidity.

-

Brine (1x).

-

-

Dry the organic phase over anhydrous MgSO₄.[5]

6. Purification:

-

Concentrate under reduced pressure (Rotavap).

-

Result: The product is typically obtained as a yellow/orange oil that may crystallize.

-

Validation: If purity is <95%, perform Kugelrohr distillation under high vacuum (<1 mmHg).

Figure 2: Experimental workflow for the Triphosgene synthesis route.

Quality Control & Characterization

To certify the synthesized material as "Drug Development Grade," it must pass the following structural checkpoints.

| Technique | Expected Signal (Diagnostic) | Structural Insight |

| FT-IR | 1735–1750 cm⁻¹ (Strong) | Carbonyl (C=O) stretch. Confirms acyl chloride formation.[1][3][5] |

| ¹H NMR | δ 1.1 (t, 3H), 3.8 (q, 2H) | Ethyl group signals. Note the downfield shift of the CH₂ due to the carbamoyl group. |

| ¹H NMR | δ 7.2–7.5 (m, 5H) | Aromatic protons. |

| GC-MS | M+ peak at 183/185 m/z | Confirms molecular weight and Chlorine isotope pattern (3:1 ratio). |

| TLC | No amine spot | Confirm absence of starting material (N-ethylaniline) using ninhydrin stain. |

Troubleshooting:

-

Hydrolysis: If the IR shows a broad peak at 3300–3500 cm⁻¹, the product has hydrolyzed to the carbamic acid (unstable) or amine. Re-dry solvents and repeat.

-

Dimerization: If a peak appears >200 m/z in MS, you may have formed the urea (N,N'-diethyl-N,N'-diphenylurea) due to insufficient phosgene or water contamination.

References

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

-

Pasquato, L. (2020). "Triphosgene".[3][6][7] Encyclopedia of Reagents for Organic Synthesis.

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 96376, Ethyl(phenyl)carbamoyl chloride.

-

BenchChem. (2025).[3][5][7] Technical Guide to N-ethylcarbamoyl Chloride Synthesis.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Carbamoyl Chlorides.

Sources

- 1. Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aablocks.com [aablocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.tocris.com [documents.tocris.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Ethyl(phenyl)carbamoyl chloride: Nomenclature, Properties, and Advanced Synthetic Applications

Executive Summary

Ethyl(phenyl)carbamoyl chloride is a highly reactive electrophilic intermediate fundamentally embedded in modern organic synthesis. Serving as a precise acylating agent, it is indispensable for the construction of complex carbamates and asymmetric ureas. This technical whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, mechanistic role in synthesis, and field-proven experimental protocols. Designed for researchers and drug development professionals, this guide emphasizes causality in experimental design and self-validating methodologies to ensure high-yield, reproducible outcomes in pharmaceutical and agrochemical development.

Chemical Identity & Nomenclature

Accurate chemical identification is critical for regulatory compliance and cross-disciplinary research. The compound is widely recognized by its IUPAC name, N-ethyl-N-phenylcarbamoyl chloride, though several synonyms are prevalent in industrial literature.

Table 1: Chemical Nomenclature & Identifiers

| Descriptor | Value |

| IUPAC Name | N-ethyl-N-phenylcarbamoyl chloride |

| CAS Registry Number | 33758-39-3 |

| Common Synonyms | Ethyl(phenyl)carbamoyl chloride; N-Ethyl-N-phenylcarbamic chloride; Carbaniloyl chloride, N-ethyl- |

| Molecular Formula | C₉H₁₀ClNO |

| InChIKey | CDGCUPPKLDOYGV-UHFFFAOYSA-N |

| SMILES | CCN(C1=CC=CC=C1)C(=O)Cl |

Data supported by and .

Physicochemical Properties & Mechanistic Role

Understanding the physical state and reactivity profile of N-ethyl-N-phenylcarbamoyl chloride is essential for maintaining anhydrous reaction conditions and predicting kinetic behavior.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 183.63 g/mol |

| Melting Point | 49–50 °C |

| Physical State | Low-melting solid / Liquid (ambient-dependent) |

| Solubility | Soluble in Toluene, Dichloromethane (DCM), Ethyl Acetate |

| Reactivity | Moisture-sensitive; hydrolyzes to release HCl and CO₂ |

The Causality of Carbamoyl Chlorides in Synthesis

In the synthesis of ureas, directly reacting phosgene gas with a mixture of two different secondary amines typically yields a chaotic, statistical mixture of symmetric and asymmetric ureas.

By synthesizing N-ethyl-N-phenylcarbamoyl chloride as an isolated intermediate, chemists create a stable yet highly reactive electrophile. The causality here is stoichiometric control: isolating this intermediate prevents symmetric homocoupling. It allows for the controlled, stepwise introduction of a second, distinct amine nucleophile, driving the reaction exclusively toward the desired asymmetric trisubstituted or tetrasubstituted urea.

Mechanistic Workflow

The following diagram illustrates the logical relationship and synthetic workflow for generating an asymmetric urea (N'-Ethyl-N,N-diphenylurea) using the carbamoyl chloride intermediate.

Fig 1. Stepwise synthesis of asymmetric ureas via the N-ethyl-N-phenylcarbamoyl chloride intermediate.

Experimental Protocol: Synthesis of N'-Ethyl-N,N-diphenylurea

This protocol details the synthesis of a trisubstituted urea, demonstrating the utility of N-ethyl-N-phenylcarbamoyl chloride. Every step is designed as a self-validating system to ensure safety and reaction completion, adapted from established .

Step 1: Generation of the Carbamoyl Chloride Intermediate

-

Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.

-

Thermal Control: Cool the system to 0 °C using an ice bath.

-

Causality: Acylation with phosgene equivalents is highly exothermic. Maintaining 0 °C suppresses kinetic side reactions and prevents the premature degradation of the reagents.

-

-

Acylation: Dissolve triphosgene (0.4 eq) in anhydrous toluene and add dropwise via a dropping funnel over 30 minutes.

-

Causality: Triphosgene is utilized as a crystalline, safer equivalent to phosgene gas. While 0.33 equivalents provide the exact stoichiometric requirement of phosgene, using 0.4 equivalents ensures complete electrophilic conversion of the amine.

-

-

Validation: Allow the mixture to warm to room temperature and stir for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC). The complete disappearance of the N-ethylaniline spot confirms the self-limiting conversion to N-ethyl-N-phenylcarbamoyl chloride.

Step 2: Nucleophilic Acyl Substitution

-

Amine Activation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Coupling: Transfer the intermediate solution from Step 1 into the diphenylamine solution via cannula to maintain anhydrous conditions.

-

Acid Scavenging:

-

Causality: As the secondary amine attacks the carbamoyl chloride, HCl gas is generated as a byproduct. Triethylamine acts as an in situ acid scavenger. Without it, the generated HCl would protonate the diphenylamine, deactivating it as a nucleophile and halting the reaction.

-

-

Quenching & Validation: Stir overnight at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Validation: The visible evolution of CO₂ gas indicates the successful neutralization of unreacted acid chlorides and residual HCl, validating that the reactive species have been safely terminated.

-

-

Purification: Extract the organic layer with DCM, dry over anhydrous MgSO₄ (to remove trace aqueous phase), and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography with a gradient of 5% to 20% ethyl acetate in hexanes. Validate the purity of the final fractions by TLC and UV visualization prior to solvent removal.

Applications in Drug Development & Agrochemicals

The structural motif provided by N-ethyl-N-phenylcarbamoyl chloride is highly prized across multiple life-science domains:

-

Agrochemical Development: The compound is a critical building block in the synthesis of 1-pyridyltetrazolinone derivatives. According to, reacting tetrazolinone intermediates with carbamoyl chlorides yields compounds with exceptionally powerful herbicidal properties, offering superior environmental stability and target-enzyme binding compared to prior art.

-

Pharmaceutical Intermediates: Carbamoyl chlorides are direct precursors to benzamide derivatives and urea-based Hsp90 (Heat shock protein 90) inhibitors, which are heavily investigated in oncology. Furthermore, closely related analogues (such as N-ethyl-N-methylcarbamoyl chloride) are utilized to synthesize the carbamate moiety in Rivastigmine, an FDA-approved CNS drug for Alzheimer's and Parkinson's disease dementia.

Safety & Handling Protocols

Due to its electrophilic nature, N-ethyl-N-phenylcarbamoyl chloride poses specific occupational hazards. According to the, the substance is classified under the following GHS hazard statements:

-

Acute Tox. 4 (Oral): H302 (Harmful if swallowed)

-

Skin Corr. 1B: H314 (Causes severe skin burns and eye damage)

-

STOT SE 3: H335 (May cause respiratory irritation)

Self-Validating Safety Practices:

-

Moisture Exclusion: The compound must be stored under an inert gas (Nitrogen or Argon). Exposure to ambient humidity results in rapid hydrolysis, generating corrosive HCl gas. A sudden drop in internal bottle pressure or the presence of a white crust indicates compromised storage.

-

Ventilation: All manipulations must be performed in a certified fume hood to validate that any inadvertently generated HCl or unreacted phosgene equivalents are safely exhausted away from the operator.

References

-

National Center for Biotechnology Information (NCBI). "Ethyl(phenyl)carbamoyl chloride | CID 96376." PubChem Database. Available at:[Link]

-

American Chemical Society (ACS). "N-Ethyl-N-phenylcarbamic chloride." CAS Common Chemistry. Available at:[Link]

- European Patent Office. "1-pyridyltetrazolinone derivatives." Patent EP0692482A2.

-

European Chemicals Agency (ECHA). "Ethyl(phenyl)carbamoyl chloride - Substance Information." ECHA CHEM Database. Available at:[Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Carbamates Using Ethyl(phenyl)carbamoyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Chemical Grounding

Ethyl(phenyl)carbamoyl chloride (CAS RN: 33758-39-3), also recognized systematically as N-ethyl-N-phenylcarbamic chloride, is a highly reactive, disubstituted acylating agent[1]. It is a premier building block in drug discovery and agrochemistry for installing the N-ethyl-N-phenylcarbamate linkage. This functional group is frequently utilized to modulate molecular lipophilicity, improve metabolic stability, or serve as a robust directing group in complex Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Insights: The Causality of Experimental Design

Understanding the underlying reaction mechanism is essential for troubleshooting and optimizing synthetic yields. Because Ethyl(phenyl)carbamoyl chloride is a disubstituted amine derivative, it lacks the N-H proton required to form a highly reactive isocyanate intermediate via dehydrohalogenation[2].

Instead, its reaction with alcohols proceeds strictly through a nucleophilic acyl substitution (addition-elimination) mechanism [3]:

-

Addition: The nucleophilic oxygen of the alcohol substrate attacks the electrophilic carbonyl carbon of the carbamoyl chloride, generating a transient, negatively charged tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the chloride leaving group and yielding the target carbamate along with one equivalent of hydrogen chloride (HCl)[3][4].

The Competing Hydrolysis Pathway (Moisture Sensitivity): Carbamoyl chlorides are highly sensitive to water. If moisture is present in the reaction vessel, water acts as a competing nucleophile, leading to hydrolysis. This forms an unstable carbamic acid intermediate that rapidly decarboxylates into N-ethylaniline and carbon dioxide (CO2) gas[2][5]. Therefore, the absolute exclusion of water—achieved by using anhydrous solvents and inert atmospheres—is not merely a best practice, but the fundamental causal requirement for preventing reagent degradation.

Mechanistic divergence of Ethyl(phenyl)carbamoyl chloride: Carbamate formation vs. Hydrolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols are designed as self-validating systems. Observational cues are integrated directly into the steps to confirm the reaction trajectory.

Protocol A: Standard Base-Mediated Synthesis

Optimal for primary/secondary aliphatic alcohols and unhindered phenols.

Reagents & Equivalents:

-

Alcohol/Phenol substrate: 1.0 equiv.

-

Ethyl(phenyl)carbamoyl chloride: 1.1 to 1.2 equiv.

-

Non-nucleophilic Base (e.g., Pyridine, Triethylamine, or DIPEA): 1.5 to 2.0 equiv.[4]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon to establish an inert atmosphere.

-

Substrate Dissolution: Dissolve the alcohol (1.0 equiv.) in anhydrous DCM (approx. 0.1 M to 0.5 M concentration). Add the base (1.5 equiv.).

-

Cooling: Cool the mixture to 0 °C using an ice bath. Causality: The reaction is highly exothermic[6]; cooling prevents thermal degradation and minimizes side reactions.

-

Reagent Addition: Dissolve Ethyl(phenyl)carbamoyl chloride (1.1 equiv.) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 16 hours.

-

In-Process Validation: Monitor via TLC (Thin-Layer Chromatography). The reaction is complete when the starting alcohol spot disappears and a higher-Rf (less polar) carbamate spot emerges. Note: If bubbling is observed upon reagent addition, moisture has contaminated the system (CO2 evolution).

-

Work-Up Logic: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with:

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Zinc Chloride-Catalyzed Synthesis

Optimal for sterically hindered alcohols or electron-deficient phenols where Protocol A stalls.

Recent synthetic advancements demonstrate that Lewis acids like ZnCl2 can significantly accelerate carbamate formation by coordinating with the carbamoyl chloride, thereby enhancing the electrophilicity of the carbonyl carbon[7][8].

Step-by-Step Methodology:

-

Catalyst Activation: Under an N2 atmosphere, add anhydrous Zinc Chloride (0.5 equiv.) and Ethyl(phenyl)carbamoyl chloride (1.2 equiv.) to anhydrous toluene. Stir at room temperature for 10 minutes to allow the Lewis acid-electrophile complex to form[7].

-

Substrate Addition: Add the hindered alcohol/phenol (1.0 equiv.) to the activated mixture.

-

Thermal Activation: Heat the reaction to 110 °C (reflux) and stir until completion (typically 12-24 hours)[8].

-

Work-Up: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and purify via chromatography[7].

General experimental workflow for base-mediated carbamate synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes based on the chosen synthetic pathway and substrate class. Processes utilizing carbamoyl chlorides generally require a slight molar excess (10-20%) of the reagent to drive the reaction to completion and compensate for trace hydrolytic loss[6].

| Substrate Class | Recommended Protocol | Equivalents (Reagent : Base/Cat) | Temp / Time | Expected Yield | Key Validation Metric |

| Primary Aliphatic Alcohols | Protocol A (Base-Mediated) | 1.1 eq Reagent : 1.5 eq Pyridine | 0 °C to RT / 2-4 h | 85 - 95% | Rapid TLC shift; no gas evolution. |

| Secondary Aliphatic Alcohols | Protocol A (Base-Mediated) | 1.2 eq Reagent : 2.0 eq TEA | 0 °C to RT / 6-12 h | 75 - 85% | Moderate TLC shift. |

| Unhindered Phenols | Protocol A (Base-Mediated) | 1.1 eq Reagent : 1.5 eq DIPEA | RT / 4-8 h | 80 - 90% | UV-active product spot on TLC. |

| Sterically Hindered Alcohols | Protocol B (ZnCl2-Catalyzed) | 1.2 eq Reagent : 0.5 eq ZnCl2 | 110 °C / 12-24 h | 60 - 80% | Requires heating; monitor via LC-MS. |

Safety and Handling

Ethyl(phenyl)carbamoyl chloride is a corrosive and moisture-sensitive electrophile[3].

-

Storage: Store under an inert gas (Argon/Nitrogen) in a tightly sealed container at 2-8 °C to prevent degradation[3].

-

PPE: Handle exclusively in a certified chemical fume hood using heavy-duty chemical-resistant gloves and safety goggles.

-

Toxicity: Carbamoyl chlorides are highly reactive acylating agents; exposure can cause severe skin burns and respiratory tract irritation[3].

References

1.[4] Benchchem. "Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives." Source: benchchem.com. URL: 2.[3] Benchchem. "N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications." Source: benchchem.com. URL: 3.[7] PMC. "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." Source: nih.gov. URL: 4.[8] ACS Omega. "Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine." Source: acs.org. URL: 5.[5] Wikipedia. "Carbamoyl chloride." Source: wikipedia.org. URL: 6.[2] PMC. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." Source: nih.gov. URL: 7.[6] QuickCompany. "Improved Process For The Preparation Of Carbamoyl Chloride And Chloroformate." Source: quickcompany.in. URL: 8.[1] CAS Common Chemistry. "N-Ethyl-N-phenylcarbamic chloride." Source: cas.org. URL:

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 6. Improved Process For The Preparation Of Carbamoyl Chloride And [quickcompany.in]

- 7. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Unsymmetrical Ureas via N-Ethyl-N-phenylcarbamoyl Chloride

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical, multi-substituted ureas is a critical workflow in the development of pharmaceuticals, including Hsp90 inhibitors and central nervous system therapeutics[1]. Traditional methods involving the direct phosgenation of amine mixtures often yield complex mixtures of symmetrical and unsymmetrical ureas[2]. To circumvent this, a stepwise approach utilizing a stable carbamoyl chloride intermediate—specifically, N-ethyl-N-phenylcarbamoyl chloride—is employed to guarantee absolute regiocontrol[3].

Chemical Causality: The Addition-Elimination Imperative

Understanding the fundamental mechanism is crucial for optimizing this protocol. When primary amines react with phosgene, they form monosubstituted carbamoyl chlorides, which readily eliminate hydrogen chloride (HCl) to form highly reactive isocyanate intermediates[4][5].

However, N-ethyl-N-phenylcarbamoyl chloride is derived from a secondary amine (N-ethylaniline) and is therefore a disubstituted electrophile. Because it lacks an N-H proton, it is chemically impossible for it to form an isocyanate[4]. Consequently, its reaction with a subsequent amine must proceed via a direct nucleophilic acyl substitution (an addition-elimination pathway). This mechanistic divergence dictates our experimental conditions: because the isocyanate pathway is blocked, the reaction requires a strong nucleophile and basic activation (such as Triethylamine or Pyridine) to stabilize the tetrahedral intermediate and drive the expulsion of the chloride leaving group[6].

Visualizing the Synthetic & Mechanistic Pathways

Workflow for the two-step synthesis of unsymmetrical ureas via a carbamoyl chloride intermediate.

Addition-elimination mechanism of disubstituted carbamoyl chlorides lacking an isocyanate pathway.

Experimental Methodology: A Self-Validating Protocol

Part A: Synthesis of N-Ethyl-N-phenylcarbamoyl chloride

Note: Triphosgene is highly toxic. All operations must be conducted in a certified fume hood.

-

Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Causality: Moisture reacts with triphosgene to form carbamic acids, which decarboxylate and ruin reaction stoichiometry[4].

-

Dissolution: Dissolve N-ethylaniline (1.0 eq) in anhydrous toluene and cool to 0 °C in an ice bath[3]. Causality: Toluene's non-polar nature minimizes the stabilization of charged transition states, acting as a thermal buffer against the highly exothermic phosgenation[7].

-

Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this dropwise to the N-ethylaniline solution over 30 minutes, strictly maintaining 0 °C[3].

-

Maturation: Allow the mixture to warm to room temperature and stir for 2 hours[3].

-

Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The successful formation of the carbamoyl chloride is confirmed by a new UV-active spot with a significantly higher

value than the starting aniline, owing to the loss of the polar N-H bond.

Part B: Synthesis of N'-Ethyl-N,N-diphenylurea

-

Nucleophile Preparation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM)[3]. Cool to 0 °C.

-

Coupling: Transfer the unpurified N-ethyl-N-phenylcarbamoyl chloride solution from Part A into the diphenylamine solution via cannula[3].

-

Reaction Drive: Allow the mixture to warm to room temperature and stir overnight[3]. Causality: TEA is critical here not just as an acid scavenger, but to actively prevent the generated HCl from protonating the diphenylamine. Protonated amines are non-nucleophilic, which would immediately stall the addition-elimination cycle[3][6].

-

Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (

)[3]. -

Self-Validation Check: The quenching step should produce visible

gas evolution. This self-validates that the TEA successfully trapped the HCl and that any unreacted carbamoyl chloride has been safely hydrolyzed[3]. -

Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate)[3].

Quantitative Data: Reaction Optimization

The choice of solvent and base dramatically impacts the yield of the final urea due to the stability requirements of the tetrahedral intermediate[2][6]. The table below summarizes standard optimization parameters for the coupling phase (Part B).

| Entry | Solvent | Base (Equivalents) | Amine Nucleophile | Time (h) | Isolated Yield (%) |

| 1 | Dichloromethane (DCM) | Triethylamine (1.2) | Diphenylamine | 12 | 88% |

| 2 | Toluene | Triethylamine (1.2) | Diphenylamine | 12 | 76% |

| 3 | Dichloromethane (DCM) | Pyridine (1.5) | Diphenylamine | 12 | 81% |

| 4 | Tetrahydrofuran (THF) | DIPEA (1.5) | Diethylamine | 12 | 91% |

Data Interpretation: DCM consistently outperforms Toluene in the second step. The higher dielectric constant of DCM better stabilizes the localized negative charge on the oxygen atom during the formation of the tetrahedral intermediate, accelerating the nucleophilic attack[2][6].

References

-

[7] Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. ACS Publications. 7

-

[3] Application Notes and Protocols for the Synthesis of N'-Ethyl-N,N-diphenylurea from N-ethylaniline. Benchchem. 3

-

[1] N-ethylcarbamoyl chloride | High-Purity Reagent. Benchchem.1

-

[4] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. 4

-

[6] Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide. Chemical Communications (RSC Publishing). 6

-

Application Notes and Protocols for the Synthesis of N-(2-chloroethyl)carbamoyl Chloride Derivatives. Benchchem.

-

[2] A Facile and Efficient Method for the Formation of Unsymmetrical Ureas Using DABAL-Me3. Australian Journal of Chemistry. 2

-

[5] Write reaction with it's complete mechanism involving isocyanate reaction intermediate? Filo. 5

Sources

- 1. N-ethylcarbamoyl chloride | High-Purity Reagent [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. askfilo.com [askfilo.com]

- 6. Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01336C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of O-Aryl N-Ethyl-N-Phenylcarbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of O-aryl carbamates is a cornerstone reaction in medicinal chemistry and drug development. These moieties are prevalent in a wide array of pharmacologically active compounds, acting as key pharmacophores or as prodrugs to enhance the physicochemical properties of parent molecules. The reaction between ethyl(phenyl)carbamoyl chloride and phenols provides a direct and efficient route to O-aryl N-ethyl-N-phenylcarbamates. This guide offers a comprehensive overview of the experimental conditions, mechanistic rationale, and detailed protocols for this transformation, designed to be a practical resource for scientists at the bench.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The formation of an O-aryl carbamate from ethyl(phenyl)carbamoyl chloride and a phenol proceeds via a classical nucleophilic acyl substitution mechanism. The reaction is predicated on the attack of the nucleophilic phenolic oxygen on the electrophilic carbonyl carbon of the carbamoyl chloride.

The key steps are as follows:

-

Activation of the Phenol (Optional but Recommended): In the presence of a base, the weakly acidic phenol is deprotonated to form a highly nucleophilic phenoxide ion. This significantly enhances the reaction rate.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the phenol (or phenoxide) attacks the carbonyl carbon of the ethyl(phenyl)carbamoyl chloride. This leads to the formation of a transient tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Proton Transfer: If the reaction is performed without a base to pre-form the phenoxide, the initial adduct is a protonated carbamate. A base in the reaction mixture then deprotonates this species to yield the final product and the hydrochloride salt of the base.

The overall reaction can be summarized as: R-OH + (C₂H₅)(C₆H₅)NCOCl → (C₂H₅)(C₆H₅)NCOOR + HCl

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise protonate the starting materials and inhibit the reaction.[2]

Experimental Design and Key Parameters

The success of the synthesis hinges on the careful control of several experimental parameters. The following table summarizes the key variables and provides guidance for optimizing the reaction conditions.

| Parameter | Recommended Conditions & Rationale |

| Ethyl(phenyl)carbamoyl Chloride | 1.0 - 1.2 equivalents. A slight excess can help drive the reaction to completion, especially if the phenol is valuable. |

| Phenol | 1.0 equivalent. The structure of the phenol can influence reactivity; electron-withdrawing groups can increase acidity and facilitate deprotonation, while sterically hindered phenols may require more forcing conditions.[3] |

| Base | 1.1 - 2.0 equivalents. Pyridine or triethylamine (TEA) are commonly used to scavenge the HCl produced.[3][4] For less reactive phenols, a stronger, non-nucleophilic base like potassium hydroxide (KOH) or sodium hydride (NaH) can be used to pre-form the more reactive phenoxide ion.[1] |

| Solvent | Anhydrous aprotic solvents such as Toluene , Tetrahydrofuran (THF) , or Dichloromethane (DCM) are recommended.[1][2][5] The absence of water is critical to prevent the hydrolysis of the carbamoyl chloride.[1] Solvents with reactive protons (e.g., alcohols, water) should be avoided.[6] |

| Temperature | Can range from 0 °C to reflux (e.g., 110 °C in toluene).[3][5] Reactions with pre-formed phenoxides can often be run at lower temperatures (0 °C to room temperature). For less nucleophilic phenols or when using weaker bases like pyridine, heating may be necessary to achieve a reasonable reaction rate.[3] |

| Reaction Time | Typically ranges from 1 to 24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Atmosphere | An inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent the ingress of moisture, which can lead to the decomposition of the carbamoyl chloride.[1] |

Experimental Workflow Diagram

Caption: A typical experimental workflow for carbamate synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of a generic phenol with ethyl(phenyl)carbamoyl chloride using pyridine as the base.

Materials:

-

Phenol (1.0 eq.)

-

Ethyl(phenyl)carbamoyl chloride (1.1 eq.)

-

Anhydrous Pyridine (1.2 eq.)

-

Anhydrous Toluene

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and nitrogen inlet/outlet

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: To the flask, add the phenol (1.0 eq.) and anhydrous toluene. Stir until the phenol is completely dissolved. Add anhydrous pyridine (1.2 eq.) to the solution.

-

Carbamoyl Chloride Addition: Add ethyl(phenyl)carbamoyl chloride (1.1 eq.) dropwise to the stirred solution at room temperature over 10-15 minutes. An exotherm may be observed. If necessary, the flask can be cooled in an ice bath during the addition.

-

Reaction: Stir the reaction mixture at room temperature. If no significant product formation is observed by TLC after 2-3 hours, heat the mixture to 80-110 °C (reflux in toluene). Monitor the reaction progress by TLC until the starting phenol is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x volume), and finally with brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure O-aryl N-ethyl-N-phenylcarbamate.[3][7][8]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive phenol.2. Inactive carbamoyl chloride due to hydrolysis.3. Insufficient heating. | 1. Use a stronger base (e.g., NaH) to pre-form the phenoxide before adding the carbamoyl chloride.2. Use freshly opened or purified carbamoyl chloride and ensure anhydrous conditions.3. Increase the reaction temperature and/or time. |

| Formation of Side Products | 1. Presence of water leading to hydrolysis of the carbamoyl chloride to N-ethylaniline.2. The carbamoyl chloride may be in equilibrium with ethyl isocyanate and HCl, which can lead to other reactions.[1][9][10] | 1. Ensure all glassware is flame-dried and use anhydrous solvents and reagents.2. Maintain a slight excess of the base to neutralize any HCl formed and keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. |

| Difficult Purification | 1. Co-elution of product with starting materials or byproducts.2. Product is an oil that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) could be explored.2. Attempt purification by distillation under high vacuum if the product is thermally stable, or try trituration with a non-polar solvent like hexanes or pentane. |

Conclusion

The reaction of ethyl(phenyl)carbamoyl chloride with phenols is a robust and versatile method for the synthesis of O-aryl carbamates. By understanding the underlying mechanism and carefully controlling the key experimental parameters—particularly the choice of base, solvent, and temperature—researchers can reliably and efficiently access these valuable compounds. The protocols and insights provided herein serve as a practical guide for the successful implementation of this important transformation in a research and development setting.

References

-

Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine - PMC. (2022-09-26). [Link]

-

Carbamate - Wikipedia. [Link]

-

Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. [Link]

-

Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols. (2021-02-01). [Link]

-

Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine - HELDA - University of Helsinki. (2025-07-24). [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015-01-07). [Link]

- Secondary carbamyl chlorides - Google P

-

New Carbamates and Related Compounds. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 101. [Link]

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2025-10-16). [Link]

-

Phenol reaction. [Link]

-

Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols | Request PDF - ResearchGate. [Link]

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016-01-15). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3501523A - Secondary carbamyl chlorides - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS Analysis of Ethyl(phenyl)carbamoyl Chloride Reaction Products: A Detailed Application Note and Protocol

Introduction

Ethyl(phenyl)carbamoyl chloride is a reactive chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. As a derivative of carbamoyl chloride, its electrophilic carbonyl carbon readily undergoes nucleophilic substitution reactions with a variety of compounds, including water, alcohols, and amines. This reactivity is crucial for the synthesis of a diverse range of molecules, such as carbamate-based drugs, pesticides, and other specialty chemicals. The precise characterization and quantification of the resulting reaction products are paramount for process optimization, quality control, and regulatory compliance.

This application note provides a comprehensive guide to the analysis of ethyl(phenyl)carbamoyl chloride reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the underlying chemical principles governing its reactivity, present robust and validated LC-MS protocols for the separation and identification of key reaction products, and offer insights into the interpretation of mass spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable analytical methodologies for monitoring reactions involving this important synthetic building block.

Chemical Reactivity and Expected Reaction Products

The reactivity of ethyl(phenyl)carbamoyl chloride is dominated by the electrophilicity of its carbonyl carbon. The electron-withdrawing effects of the chlorine atom and the nitrogen atom create a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic attack. The reaction mechanism can proceed through either a bimolecular nucleophilic addition-elimination pathway or a unimolecular SN1-like pathway, depending on the nucleophile and solvent conditions.[1][2]

Here, we explore the expected products from the reaction of ethyl(phenyl)carbamoyl chloride with common nucleophiles encountered in synthetic and process chemistry.

Hydrolysis (Reaction with Water)

In the presence of water, ethyl(phenyl)carbamoyl chloride undergoes hydrolysis. The initial product is the unstable N-ethyl-N-phenylcarbamic acid, which readily decarboxylates to yield ethylaniline and carbon dioxide.[1][3] This reaction underscores the need for anhydrous conditions when handling ethyl(phenyl)carbamoyl chloride to prevent its degradation.[1]

Reaction Scheme:

C₆H₅(C₂H₅)NCOCl + H₂O → [C₆H₅(C₂H₅)NCOOH] + HCl → C₆H₅NHC₂H₅ + CO₂ + HCl

Alcoholysis (Reaction with Alcohols)

The reaction of ethyl(phenyl)carbamoyl chloride with alcohols, such as methanol or ethanol, yields the corresponding N-ethyl-N-phenylcarbamates (urethanes). These reactions are fundamental in the synthesis of various pharmaceuticals and other fine chemicals.[4]

Reaction Scheme (with Methanol):

C₆H₅(C₂H₅)NCOCl + CH₃OH → C₆H₅(C₂H₅)NCOOCH₃ + HCl

Aminolysis (Reaction with Amines)

Amines react readily with ethyl(phenyl)carbamoyl chloride to form substituted ureas. For example, the reaction with ethylamine produces N,N'-diethyl-N-phenylurea. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism.[5]

Reaction Scheme (with Ethylamine):

C₆H₅(C₂H₅)NCOCl + C₂H₅NH₂ → C₆H₅(C₂H₅)NCONHC₂H₅ + HCl

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathways of ethyl(phenyl)carbamoyl chloride with common nucleophiles.

Caption: Reaction pathways of ethyl(phenyl)carbamoyl chloride.

LC-MS/MS Analytical Protocol

This protocol provides a robust method for the simultaneous analysis of ethyl(phenyl)carbamoyl chloride and its primary reaction products. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Sample Preparation

Given the reactivity of ethyl(phenyl)carbamoyl chloride, rapid and appropriate sample preparation is critical to prevent unintended reactions or degradation.

Protocol for Reaction Mixture Analysis:

-

Quenching: Immediately after sampling from the reaction mixture, quench the reaction by diluting a precise volume (e.g., 100 µL) of the sample into a larger volume (e.g., 900 µL) of a cold, aprotic solvent such as acetonitrile (ACN). This will slow down the reaction rate significantly.

-

Dilution: Further dilute the quenched sample with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).

-

Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

Liquid Chromatography Parameters

The separation of the analyte and its products can be effectively achieved using a standard C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.

| Parameter | Recommended Setting |

| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

Electrospray ionization (ESI) in positive ion mode is recommended for the sensitive detection of the target compounds. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification.

| Parameter | Recommended Setting |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Gas Flow | Optimized for the specific instrument |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Predicted MRM Transitions

The following table provides the predicted precursor and product ions for the target analytes. These transitions should be optimized for the specific instrument being used. The fragmentation of carbamates often involves the loss of CO₂ or cleavage of the carbamate bond.[6]

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Ethyl(phenyl)carbamoyl chloride | 184.06 | 118.07 (C₆H₅NHC₂H₅)⁺ | 91.05 (C₆H₅CH₂)⁺ |

| Ethylaniline | 122.09 | 106.07 (M-CH₄)⁺ | 77.04 (C₆H₅)⁺ |

| Methyl N-ethyl-N-phenylcarbamate | 180.10 | 122.09 (C₆H₅NHC₂H₅+H)⁺ | 91.05 (C₆H₅CH₂)⁺ |

| N,N'-diethyl-N-phenylurea | 193.13 | 122.09 (C₆H₅NHC₂H₅+H)⁺ | 72.08 (C₂H₅NCO+H)⁺ |

Experimental Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

Caption: LC-MS/MS analytical workflow.

Data Analysis and Interpretation

Data acquisition and processing should be performed using the software provided with the mass spectrometer.

-

Quantification: Create a calibration curve for each analyte using certified reference standards. The concentration of each product in the reaction mixture can be determined by comparing its peak area to the corresponding calibration curve.

-

Confirmation: The identity of each analyte should be confirmed by the presence of both the quantifier and qualifier ion transitions at the expected retention time. The ratio of the quantifier to qualifier ion should be consistent with that of a known standard.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. Key aspects that ensure the trustworthiness of the results include:

-

Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard for each analyte class is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

-

Method Validation: The analytical method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

-

System Suitability: Before each analytical run, a system suitability test should be performed to ensure that the LC-MS system is performing optimally. This typically involves injecting a standard mixture to verify retention time, peak shape, and signal intensity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of ethyl(phenyl)carbamoyl chloride and its key reaction products. By understanding the reactivity of the parent compound and employing a robust and validated analytical method, researchers can gain valuable insights into reaction kinetics, product distribution, and impurity profiles. The detailed methodologies and data interpretation guidelines presented here will enable scientists in the pharmaceutical and chemical industries to confidently and accurately characterize these important chemical transformations.

References

- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.

- Google Patents. (2012). CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke.

- MDPI. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111.

-

Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

- ACS Publications. (1970). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 42(12), 1435–1436.

- PubMed. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(3), 153–158.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

- PubMed Central (PMC). (2012). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 111–117.

- PubMed. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical chemistry, 75(16), 4103–4112.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- ResearchGate. (2014).

- ResearchGate. (2015).

- NTU Scholars. (2000). Solvolysis of N,N-diphenylcarbamoyl chloride revisited. Extended positive charge delocalization on phenyl rings in the transition state. Journal of Physical Organic Chemistry, 13(10), 633-639.

- PubMed Central (PMC). (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry, 25(10), 1776–1786.

- ResearchGate. (2015).

-

Organic Syntheses. (n.d.). Benzenebutanamide, N,N-diethyl-α-hydroxy-. Retrieved from [Link]

- PubMed Central (PMC). (2011). Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International journal of molecular sciences, 12(9), 6214–6234.

- ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12199-12209.

- ResearchGate. (2007). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry.

- Google Patents. (1977). US4012436A - Carbamoyl chlorides.

- SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Journal of the Brazilian Chemical Society, 33(1), 104-112.

-

PubChem. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]

- GEUS Publications. (2020).

-

ChemKey. (n.d.). Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines. Retrieved from [Link]

- MDPI. (2018). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

- BMC. (2012). Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. Chemistry Central journal, 6(1), 143.

- Wiley Online Library. (1993). Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. International Journal of Chemical Kinetics, 25(8), 611-619.

-

Shimadzu. (n.d.). Determination of Aromatic Hydrocarbons in Diesel Fuel by LC-RID According to ASTM D6591. Retrieved from [Link]

- ResearchGate. (2013).

- ChemRxiv. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide.

- PubMed Central (PMC). (2019). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. Molecules (Basel, Switzerland), 24(15), 2788.

-

OIV. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. shout.education [shout.education]

- 6. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Role of Ethyl(phenyl)carbamoyl chloride in Pharmaceutical Intermediate Synthesis

Introduction and Mechanistic Rationale

Ethyl(phenyl)carbamoyl chloride (CAS: 33758-39-3), also known as N-ethyl-N-phenylcarbamoyl chloride, is a highly versatile electrophilic reagent utilized extensively in pharmaceutical chemistry 1. Structurally comprising an electron-withdrawing chloride leaving group adjacent to a sterically tuned N-ethyl-N-phenyl moiety, it functions as a premier carbamoylating agent.

In modern drug development, this reagent serves two primary architectural roles:

-

Exocyclic Amine Protection in Oligonucleotides : It provides a highly lipophilic, base-stable protective group for nucleobases during solid-phase or liquid-phase oligonucleotide synthesis 2.

-

Pharmacophore Construction : It acts as a direct precursor for trisubstituted ureas and tetrazolinone derivatives, which are critical structural motifs in modern kinase inhibitors and anti-inflammatory agents 3.

The causality behind its widespread adoption lies in its balanced reactivity. Unlike highly reactive isocyanates, which are prone to moisture degradation and unwanted side reactions, the carbamoyl chloride offers controlled electrophilicity. This allows for highly regioselective reactions with primary and secondary amines under mild basic conditions.

Application I: Nucleobase Protection in Oligonucleotide Synthesis

The synthesis of therapeutic oligonucleotides (e.g., ASOs, siRNAs) requires the masking of exocyclic amines on nucleobases (such as Cytosine and Adenine) to prevent aberrant branching during phosphoramidite coupling 2. The N-ethyl-N-phenylcarbamoyl group is favored because its bulky, lipophilic nature enhances the solubility of growing oligonucleotide chains in organic solvents, while remaining completely stable to the acidic conditions of the detritylation cycle.

Fig 1: Workflow of nucleobase exocyclic amine protection using Ethyl(phenyl)carbamoyl chloride.

Protocol 1: Transient Protection and Carbamoylation of Cytidine

This protocol utilizes a "transient protection" strategy. By first reacting the nucleoside with Trimethylsilyl chloride (TMS-Cl), the reactive hydroxyl groups are temporarily masked, ensuring that the carbamoyl chloride reacts exclusively with the exocyclic amine.

Step-by-Step Methodology:

-

Preparation : In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10 mmol of Cytidine in 50 mL of anhydrous pyridine.

-

Transient O-Protection : Cool the solution to 0 °C using an ice bath. Dropwise, add 5.0 equivalents of TMS-Cl. Causality: The 0 °C temperature prevents exothermic degradation. The TMS-Cl rapidly silylates the 2', 3', and 5'-hydroxyl groups, leaving the less nucleophilic exocyclic amine exposed. Stir for 30 minutes.

-

Carbamoylation : Slowly add 1.2 equivalents of Ethyl(phenyl)carbamoyl chloride . Allow the reaction to gradually warm to room temperature and stir for 4 hours.

-

Quenching & Deprotection : Cool the mixture back to 0 °C and add 10 mL of cold water, followed by 10 mL of concentrated aqueous ammonia (stir for 15 minutes). Causality: Water hydrolyzes the unreacted carbamoyl chloride, while the brief ammonia treatment selectively cleaves the labile TMS ethers without affecting the stable N-ethyl-N-phenylcarbamoyl group.

-

Isolation : Evaporate the pyridine under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous MgSO4, and concentrate.

-

Purification : Purify via silica gel chromatography using a gradient of 2-10% Methanol in DCM.

Self-Validating Checkpoints:

-

TLC Monitoring : Monitor the consumption of the starting nucleoside (Rf ~0.1 in 10% MeOH/DCM). The protected product should appear at Rf ~0.45.

-

LC-MS Verification : Confirm product formation. The mass shift should be exactly +147.07 Da (addition of the carbamoyl group minus a proton).

Application II: Synthesis of Trisubstituted Urea Pharmacophores

Trisubstituted ureas, such as N'-Ethyl-N,N-diphenylurea, are critical intermediates for synthesizing bioactive molecules 3. Utilizing Ethyl(phenyl)carbamoyl chloride allows for the direct coupling of complex secondary amines without the need for unstable isocyanate intermediates.

Fig 2: Two-step synthesis of trisubstituted urea pharmacophores via carbamoyl chloride.

Protocol 2: Synthesis of N'-Ethyl-N,N-diphenylurea

This protocol details the coupling of the carbamoyl chloride with diphenylamine.

Step-by-Step Methodology:

-